Bienvenue dans la boutique en ligne BenchChem!

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide

Sigma-1 receptor Receptor binding affinity Fentanyl analog selectivity

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide (CAS 1237-52-1), also referred to as N-(1-benzylpiperidin-4-yl)-N-phenylacetamide, 4-(N-acetylanilino)-1-benzylpiperidine, or benzylfentanyl, is a synthetic 4-anilidopiperidine derivative belonging to the fentanyl structural class. It has a molecular formula of C20H24N2O and a molecular weight of 308.42 g/mol.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
CAS No. 1237-52-1
Cat. No. B041200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
CAS1237-52-1
SynonymsN-(1-Benzyl-4-piperidyl)acetanilide;  N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O/c1-17(23)22(19-10-6-3-7-11-19)20-12-14-21(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3
InChIKeyUKGXYSOSRSCGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide (CAS 1237-52-1): Compound Identity and Pharmacological Baseline for Research Procurement


N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide (CAS 1237-52-1), also referred to as N-(1-benzylpiperidin-4-yl)-N-phenylacetamide, 4-(N-acetylanilino)-1-benzylpiperidine, or benzylfentanyl, is a synthetic 4-anilidopiperidine derivative belonging to the fentanyl structural class [1]. It has a molecular formula of C20H24N2O and a molecular weight of 308.42 g/mol [2]. Pharmacologically, this compound exhibits a distinct profile characterized by nanomolar affinity and high selectivity for sigma-1 (σ1) receptors (Ki = 3.90 nM), with a 61.5-fold preference over sigma-2 (σ2) receptors (Ki = 240 nM) [3], while maintaining only weak binding at the mu-opioid receptor (MOR) with a Ki of 213 nM—approximately 200-fold weaker than fentanyl itself [4]. This unusual double selectivity away from opioid-mediated effects and toward sigma-1 receptor engagement distinguishes it from nearly all other fentanyl analogs and defines its primary value proposition as a research tool.

Why Generic Substitution Fails: Critical Functional Differences Between N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide and Other Fentanyl-Class Analogs


Within the fentanyl analog class, N-acyl substitution at the piperidine 4-position is the primary determinant of receptor selectivity [1]. While fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) exhibits potent mu-opioid agonism (MOR Ki ≈ 1–2 nM) with negligible σ1 affinity (IC50 = 4973 nM), and acetylfentanyl retains significant MOR activity, this compound replaces the propionamide moiety with an acetamide and substitutes the N-phenethyl group with an N-benzyl group, driving a near-complete inversion of its receptor engagement profile—σ1 affinity gains approximately 1,275-fold over fentanyl while MOR affinity drops roughly 200-fold [2][3]. This pharmacological divergence means that generic substitution of this compound with fentanyl, acetylfentanyl, or other MOR-predominant analogs will yield entirely different experimental outcomes and may introduce confounding opioid-mediated effects, scheduling complications, or safety liabilities absent from this compound [4].

Quantitative Head-to-Head Comparative Evidence for N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide (CAS 1237-52-1) Versus Closest Analogs


Sigma-1 Receptor Affinity and Selectivity Profile of N-(1-Benzylpiperidin-4-yl)phenylacetamide vs. Fentanyl and Acetylfentanyl

N-(1-Benzylpiperidin-4-yl)phenylacetamide (CAS 1237-52-1) binds σ1 receptors with Ki = 3.90 nM and σ2 receptors with Ki = 240 nM, yielding a σ2/σ1 selectivity ratio of 61.5 [1]. In a direct cross-study comparison, fentanyl itself is a poor σ1 binder (IC50 = 4973 nM), making this compound approximately 1,275-fold more potent at σ1 [2]. Acetylfentanyl, as a closely related N-acetyl fentanyl analog, is documented as a MOR agonist with no reported σ1 activity, further distinguishing the unique σ1-predominant profile of this compound [3]. The compound also exhibits no measurable affinity for dopamine D2 or D3 receptors (IC50 > 10,000 nM for both), indicating clean σ1 selectivity within the broader receptor panel tested [1].

Sigma-1 receptor Receptor binding affinity Fentanyl analog selectivity Radiotracer development

Mu-Opioid Receptor Affinity: Near-Complete Loss of Opioid Activity Relative to Fentanyl as Verified by DEA Assessment

This compound exhibits a mu-opioid receptor Ki of 213 nM, approximately 200-fold weaker binding than fentanyl (MOR Ki ≈ 1 nM) [1]. This in vitro finding was corroborated by in vivo assessments conducted by the U.S. Drug Enforcement Administration (DEA), which determined the compound to be 'essentially inactive' as an opioid, leading to its formal removal from Schedule I controlled substance listing in 2010 [2]. For context, codeine—a weak opioid—exhibits a MOR Ki in the 1,000–2,000 nM range and retains clinical analgesic classification, indicating that this compound's opioid activity falls well below clinically meaningful thresholds [3]. Acetylfentanyl, by contrast, is a confirmed MOR agonist with reported potency 5–15 times that of heroin and remains a Schedule I controlled substance, presenting significant scheduling and safety barriers for research use [4].

Mu-opioid receptor Opioid inactivity DEA descheduling Narcotic-free surrogate

Synthesis-Specific Impurity Markers for Benzylfentanyl via the Siegfried Method vs. Ugi/7-Step Routes for Other Fentanyl Analogs

A 2024 forensic chemistry study demonstrated that benzylfentanyl synthesized via the Siegfried method carries distinct and traceable impurity signatures—specifically the precursors 4-anilino-1-benzylpiperidine (4-ANBP), aniline, and N-phenylacetamide—that remain detectable even after in vitro metabolism with human liver microsomes and subsequent GC–MS and LC-HRMS/MS analysis [1]. In contrast, carfentanil, remifentanil, and sufentanil synthesized via the Ugi or 7-step methods produce chemically different impurity profiles, enabling unambiguous forensic discrimination between synthesis routes [1]. Impurity levels were comparable to those encountered in forensic casework, and linear discriminant analysis (LDA) yielded calibrated likelihood ratios in the range of 0.083 to 16 with very low false positive and false negative error rates [1].

Forensic impurity profiling Siegfried synthesis Post-metabolism markers Chemical attribution signatures

Non-Narcotic Surrogate Template for Fentanyl-Selective Molecularly Imprinted Polymers (MIPs): Demonstrated Selectivity vs. Methamphetamine, Cocaine, and Heroin

A 2023 study demonstrated the utility of benzylfentanyl as a surrogate template for constructing fentanyl-selective molecularly imprinted polymers (MIPs), exploiting its close structural mimicry of fentanyl combined with its complete lack of narcotic physiological effects [1]. HPLC analysis confirmed that the benzylfentanyl-templated MIP (Bfen-MIP) successfully and selectively bound both the template molecule and actual fentanyl, with superior selectivity over common interfering narcotics including methamphetamine, cocaine, and heroin [1]. This approach is explicitly not feasible with fentanyl itself as the template, as its Schedule II classification, potent opioid activity, and safety risks preclude routine benchtop MIP synthesis in standard academic or industrial laboratories. No MIP study employing acetylfentanyl or other MOR-active fentanyl analogs as the direct template has been reported under comparable conditions.

Molecularly imprinted polymer Fentanyl detection Surrogate template Sensor development

SERS Detection Limit Comparison for Benzylfentanyl vs. Fentanyl in Oral Fluid for Forensic Toxicology Screening

In a 2024 forensic science symposium presentation, a solid-phase micropipette tip extraction method coupled with Surface-Enhanced Raman Spectroscopy (SERS) was validated for simultaneous detection of fentanyl and benzylfentanyl in oral fluid [1]. The reported limits of detection (LOD) were 42 ng/mL for benzylfentanyl and 18 ng/mL for fentanyl from fortified oral fluid extracts, with the complete analysis from sample preparation to Raman acquisition achievable in 30–40 minutes using only 75 μL of oral fluid [1]. Both LOD values fall below the 100 ng/mL threshold commonly encountered in authentic fentanyl user oral fluid toxicological samples, confirming that this compound can be reliably detected alongside fentanyl using the same rapid, portable SERS workflow—making it a practical and co-validated analytical reference standard for field-deployable screening methods.

Surface-enhanced Raman spectroscopy Forensic toxicology Oral fluid screening Field-deployable detection

Absence of Dopamine D2/D3 Receptor Off-Target Activity: Selectivity Advantage vs. Broad-Spectrum Fentanyl Analogs

The unsubstituted parent compound N-(1-benzylpiperidin-4-yl)phenylacetamide was tested against dopamine D2 and D3 receptors and showed no measurable affinity at concentrations up to 10,000 nM (IC50 > 10,000 nM for both subtypes) [1]. This contrasts with several structurally related piperidine derivatives that exhibit significant dopaminergic activity, and with the broader fentanyl analog class where dopamine system engagement often arises indirectly through MOR-mediated downstream effects. The clean selectivity window spanning σ1 (3.90 nM) to D2/D3 (>10,000 nM) exceeds 2,500-fold, providing a wide safety margin for σ1-focused CNS studies where dopaminergic interference would confound behavioral or neurochemical endpoints.

Dopamine receptor selectivity Off-target profiling Sigma-1 specificity CNS research tool

Application Scenarios for N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide (CAS 1237-52-1) Based on Verifiable Evidence


PET/SPECT Radiotracer Development Targeting Sigma-1 Receptors in the Central Nervous System

The nanomolar σ1 affinity (Ki = 3.90 nM) and high selectivity over both σ2 (61.5-fold) and dopamine D2/D3 receptors (>2,500-fold) position this compound as a validated lead scaffold for developing fluorine-18 or iodine-123 labeled σ1 receptor imaging agents [1]. Its lack of MOR activity eliminates opioid-mediated side effects during preclinical imaging studies, and its clean receptor profile reduces off-target signal in PET/SPECT quantification [2]. The 1998 study by Huang et al. explicitly identified this series as candidates for radiotracer development, a vision substantiated by subsequent work on structurally related N-(1-benzylpiperidin-4-yl)arylacetamides [1].

Fentanyl-Selective Sensor and Test Strip Development Using MIP Technology

Because this compound structurally mimics fentanyl without producing narcotic effects, it serves as the only viable surrogate template for fabricating fentanyl-selective molecularly imprinted polymers in standard laboratory settings [3]. The 2023 proof-of-concept study confirmed that benzylfentanyl-templated MIPs selectively bind fentanyl over methamphetamine, cocaine, and heroin [3]. This application is uniquely enabled by this compound's non-narcotic status—fentanyl itself is precluded as a direct template due to controlled substance regulations and safety constraints—making procurement of this compound a prerequisite for any research program developing MIP-based fentanyl sensors, colorimetric assays, or handheld detectors.

Forensic Reference Standard for Synthesis Route Attribution via Impurity Profiling

The 2024 forensic chemistry study documented that benzylfentanyl produced by the Siegfried method carries identifiable and persistent impurity markers (4-ANBP, aniline, N-phenylacetamide) that survive in vitro metabolism and can be distinguished from Ugi/7-step synthesis markers using GC–MS and LC-HRMS/MS with calibrated likelihood ratios [4]. This makes the compound an essential certified reference material for forensic laboratories performing chemical attribution signature analysis, synthesis route reconstruction, and evidentiary linkage in cases involving fentanyl analog seizures where post-metabolism samples are the only available evidence [4].

Rapid Oral Fluid Screening Method Validation for Field-Deployable Toxicology

The 2024 SERS-based detection study demonstrated that this compound can be simultaneously detected alongside fentanyl in oral fluid with an LOD of 42 ng/mL—below the 100 ng/mL threshold relevant to authentic user samples—using a portable workflow (C-18 ZipTip extraction, Ag/Au nanostar SERS, 30–40 min total analysis time) [5]. This co-validation supports the use of this compound as a reference analyte in method development and validation for noninvasive, field-deployable toxicology screening platforms targeting fentanyl-class compounds in oral fluid matrices [5].

Sigma-1 Receptor Pharmacology Research Requiring Narcotic-Inactive Tool Compounds

For academic and pharmaceutical laboratories investigating σ1 receptor biology—including its roles in pain modulation, neuroprotection, addiction, and cancer—this compound provides a structurally authentic fentanyl-scaffold σ1 ligand that can be handled without Schedule I or II controlled substance licensure in most jurisdictions [2]. Its verified absence of D2/D3 off-target binding (>2,500-fold selectivity) [1] and its 'essentially inactive' opioid designation by the DEA [2] make it suitable for σ1 receptor studies where opioid receptor crosstalk would compromise data interpretation, such as σ1–MOR heterodimerization experiments or studies of σ1-mediated modulation of opioid analgesia.

Quote Request

Request a Quote for N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.